molecular formula C12H18ClN3O2 B2930513 2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide CAS No. 2411184-09-1

2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide

Cat. No. B2930513
CAS RN: 2411184-09-1
M. Wt: 271.75
InChI Key: XFOVUSAVDOQURQ-VXRWAFEHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide, also known as Cl-IMI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of imidazole, which is a heterocyclic organic compound that is widely used in various fields of chemistry and biology. Cl-IMI has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide has been shown to exhibit a wide range of biochemical and physiological effects. Some of the key effects include:
1. Antioxidant activity: 2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide has been shown to scavenge free radicals and protect against oxidative stress.
2. Anti-inflammatory activity: 2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
3. Neuroprotective activity: 2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide has been shown to protect against neuronal damage caused by oxidative stress.
4. Anticancer activity: 2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide has several advantages for lab experiments, including:
1. High purity: The synthesis method for 2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide has been optimized to produce high yields of 2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide with good purity.
2. Wide range of effects: 2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide has been shown to exhibit a wide range of biochemical and physiological effects, making it a versatile compound for lab experiments.
3. Potential therapeutic applications: 2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide has potential therapeutic applications in the treatment of various diseases, making it a promising candidate for further investigation.
However, there are also some limitations to using 2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide in lab experiments, including:
1. Limited research: Although 2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide has been extensively studied, there is still much to learn about its mechanism of action and potential applications.
2. Cost: 2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide may be relatively expensive to synthesize, which could limit its use in some lab experiments.
3. Safety concerns: As with any chemical compound, there may be safety concerns associated with the use of 2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide in lab experiments.

Future Directions

There are many potential future directions for research on 2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide, including:
1. Further investigation of its mechanism of action: More research is needed to fully understand how 2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide modulates various signaling pathways in cells.
2. Development of therapeutic applications: 2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide has potential therapeutic applications in the treatment of various diseases, and further research could lead to the development of new drugs.
3. Investigation of its effects on different cell types: 2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide has been primarily studied in neuronal cells and cancer cells, but it may have effects on other cell types as well.
4. Optimization of synthesis methods: Further optimization of the synthesis method for 2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide could lead to higher yields and lower costs.
5. Investigation of its potential side effects: More research is needed to fully understand the safety profile of 2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide and its potential side effects.

Synthesis Methods

The synthesis of 2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide involves the reaction of 1-methylimidazole with 2,3-epoxypropanol in the presence of hydrochloric acid. The resulting product is then treated with acetic anhydride to yield 2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide. This synthesis method has been optimized to produce high yields of 2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide with good purity.

Scientific Research Applications

2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide has been widely studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation. Some of the key areas of research where 2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide has been studied include:
1. Neuroprotection: 2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide has been shown to protect against neuronal damage caused by oxidative stress, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Anticancer activity: 2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of anticancer drugs.
3. Anti-inflammatory activity: 2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O2/c1-8(13)12(17)15-9-4-3-7-18-10(9)11-14-5-6-16(11)2/h5-6,8-10H,3-4,7H2,1-2H3,(H,15,17)/t8?,9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOVUSAVDOQURQ-VXRWAFEHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCOC1C2=NC=CN2C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N[C@@H]1CCCO[C@H]1C2=NC=CN2C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.